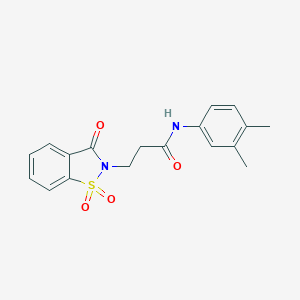

N-(3,4-dimethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Description

N-(3,4-dimethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide (hereafter referred to as Compound 7h) is a benzisothiazole derivative characterized by a propanamide linker and a 3,4-dimethylphenyl substituent. Its molecular formula is C₁₇H₁₉N₅O₂S₂, with a molecular weight of 389 g/mol and a melting point range of 149–199°C . Structural elucidation via IR, ¹H-NMR, ¹³C-NMR, and EI-MS confirms the presence of a 1,2-benzisothiazole-1,1-dioxide core, a propanamide chain, and a 3,4-dimethylphenyl group .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-12-7-8-14(11-13(12)2)19-17(21)9-10-20-18(22)15-5-3-4-6-16(15)25(20,23)24/h3-8,11H,9-10H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKHBXNLRSPWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide typically involves multiple steps:

Formation of the Benzisothiazole Ring: The benzisothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of the Propanamide Group: The propanamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP).

Final Coupling: The final step involves coupling the benzisothiazole derivative with 3,4-dimethylphenylamine under appropriate conditions, such as using a coupling agent like HATU in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzisothiazole ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

- Antibacterial and Antifungal Properties : Similar compounds in the benzisothiazole family have been noted for their ability to inhibit bacterial and fungal growth. The presence of the benzisothiazole moiety is often linked to these properties, suggesting that N-(3,4-dimethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide may also exhibit similar effects .

Anticancer Potential

Recent studies have highlighted the anticancer potential of benzisothiazole derivatives. For instance, a related compound was identified through drug library screening as having significant anticancer activity against various cancer cell lines . The mechanism often involves inducing apoptosis in cancer cells or inhibiting specific pathways critical for tumor growth.

COX-II Inhibition

The compound's structure suggests potential as a cyclooxygenase-2 (COX-II) inhibitor. COX-II inhibitors are important in managing inflammation and pain associated with conditions like arthritis. Research into similar compounds has shown promising results in reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Antibacterial Activity

A study investigating the antibacterial efficacy of benzisothiazole derivatives found that compounds with similar structures effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study used standard disk diffusion methods to evaluate the antibacterial activity, demonstrating a clear zone of inhibition for several derivatives .

Case Study 2: Anticancer Screening

In a multicellular spheroid model used for anticancer drug screening, researchers identified a novel compound with structural similarities to this compound that showed significant cytotoxic effects against breast cancer cells. The study emphasized the importance of using three-dimensional models to better mimic in vivo conditions and predict therapeutic outcomes .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between Compound 7h and analogs (Table 1):

Key Observations :

- Substituent Effects : The position and type of aryl substituents (e.g., methyl, methoxy, acetyl, chloro) significantly influence molecular weight, polarity, and melting points. For example, halogenated analogs (e.g., N-(2-chlorophenyl)) exhibit higher molecular weights due to the chlorine atom .

- Linker Diversity : Compounds 7c–7f incorporate an oxadiazole-thiazole linker, whereas Compound 7h and other analogs feature a simpler propanamide chain .

Biological Activity

N-(3,4-dimethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- IUPAC Name: this compound

- Molecular Formula: C18H18N2O4S

- Molecular Weight: 358.4 g/mol

- CAS Number: 663168-46-5

The compound is believed to exert its biological effects through multiple pathways:

- Thrombopoietin Receptor Agonism : It has been identified as an agonist of the thrombopoietin (TPO) receptor, which plays a crucial role in stimulating platelet production. This mechanism is particularly relevant in treating conditions like thrombocytopenia .

- Antimicrobial Properties : Research indicates that derivatives of benzisothiazole exhibit antimicrobial activity against various pathogens. The structure of this compound suggests it may share similar properties .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- A related compound demonstrated dual inhibition of MDM2 and XIAP, leading to the activation of p53 in tumor cells. This suggests that this compound could also have similar effects in modulating cancer cell survival pathways .

Study 1: Thrombopoietin Agonism

A patent describes the compound's efficacy in enhancing platelet production through TPO receptor activation. This study provided a foundation for further exploration into its therapeutic applications for thrombocytopenia .

Study 2: Antimicrobial Evaluation

A series of benzothiazole derivatives were synthesized and tested for antimicrobial activity. The findings indicated that compounds with similar structural motifs to this compound showed significant antimicrobial effects against both bacterial and fungal strains .

| Compound | Activity Type | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|---|

| 4d | Antibacterial | 10.7 - 21.4 | 21.4 - 40.2 |

| 4p | Antifungal | Not specified | Not specified |

Toxicity and Safety Profile

Preliminary toxicity assessments are essential for any therapeutic candidate. While specific toxicity data for this compound is limited, related compounds have undergone toxicity evaluations in model organisms such as zebrafish embryos. These studies are crucial for understanding the safety profile before clinical trials .

Q & A

Q. What are the optimized synthetic protocols for N-(3,4-dimethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide, and what catalytic systems improve reaction efficiency?

The compound can be synthesized via Michael addition or nucleophilic substitution reactions. For example, a solventless protocol using zinc oxide as a heterogeneous catalyst accelerates the reaction under microwave irradiation, achieving yields >80% . Key steps include:

- Step 1 : Reacting sodium saccharin derivatives with halogenated esters (e.g., ethyl chloroacetate) to form intermediates.

- Step 2 : Coupling with 3,4-dimethylphenylamine under basic conditions (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours.

- Catalysis : ZnO nanoparticles enhance reaction rates by reducing activation energy .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

- ¹H/¹³C NMR : Assign peaks for the benzisothiazolone ring (δ 7.7–8.0 ppm for aromatic protons) and propanamide chain (δ 2.7–3.0 ppm for CH₂ adjacent to carbonyl) . The dimethylphenyl group shows singlet methyl protons at δ 2.2–2.4 ppm .

- IR Spectroscopy : Confirm the sulfone group (1340–1360 cm⁻¹, S=O stretch) and amide carbonyl (1680–1700 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 311 [M⁺]) and fragmentation patterns validate the structure .

Q. What crystallization strategies confirm its molecular structure, and how does SHELX software aid in refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystallization : Use slow evaporation in ethanol/water (7:3) at 4°C to obtain needle-like crystals .

- Data Collection : Collect diffraction data at 230 K with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL refines atomic positions with least-squares minimization, achieving R-factors <0.05 . The software handles twinning and high-resolution data, critical for accurate bond-length determination (e.g., S–O bond: 1.43–1.45 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions between predicted and observed NMR signals for this compound?

Discrepancies often arise from dynamic effects or solvent interactions. Methodological solutions include:

- Variable Temperature NMR : Identify conformational exchange (e.g., rotamers) by observing signal coalescence at elevated temperatures .

- COSY/HSQC : Resolve overlapping peaks by correlating ¹H-¹H and ¹H-¹³C couplings .

- DFT Calculations : Compare experimental shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .

Q. What in vitro models are suitable for assessing its antiproliferative activity, and how should dose-response experiments be designed?

- Cell Lines : Use MCF-7 (breast cancer) and HCT-116 (colon cancer) cells, as benzisothiazolone derivatives show activity in these models .

- Assay Protocol :

- Incubate cells with 0.1–100 µM compound for 48–72 hours.

- Measure viability via MTT assay (absorbance at 570 nm).

- Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism).

- Controls : Include cisplatin as a positive control and DMSO vehicle controls .

Q. How can green chemistry approaches improve the synthesis of this compound?

- Solvent-Free Reactions : Replace DMF with ionic liquids (e.g., [BMIM]BF₄) to reduce waste .

- Microwave/Ultrasound : Accelerate reaction times (30–60 minutes vs. 24 hours) and improve yields by 15–20% .

- Catalyst Reusability : Recover ZnO nanoparticles via centrifugation, maintaining >90% efficiency over 5 cycles .

Q. What strategies elucidate structure-activity relationships (SAR) for analogues of this compound?

- Substituent Variation : Modify the dimethylphenyl group (e.g., replace with nitro or methoxy groups) and assess changes in bioactivity .

- Pharmacophore Mapping : Use X-ray data to identify critical hydrogen-bond acceptors (e.g., sulfone oxygen) .

- QSAR Modeling : Train models with descriptors like logP and polar surface area to predict IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.